3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The compound is a yellow solid with a molecular weight of 203.2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C NMR spectroscopy, MS, and elemental analysis . The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) .Physical and Chemical Properties Analysis
The compound is a yellow solid with a molecular weight of 203.2 . The storage temperature is room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is involved in the synthesis of various heterocyclic compounds. For instance, the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids like phenylpyruvic acid leads to hydrazones, which can cyclize to form derivatives of pyrimido[6,1-c][1,2,4]-triazine and 1,2,4-triazolo[4,3-c]pyrimidines (Danagulyan, Sahakyan, & Panosyan, 2012). This process highlights the compound's role in creating structurally diverse molecules.
Biologically Active Compounds
Triazolopyridines, including this compound derivatives, are known for their biological activity. A study describes a new method for synthesizing these compounds starting from 2-hydrazinopyridine and carboxylic acids. The key step involves cyclization using Lawesson's reagent, demonstrating the versatility of these compounds in pharmaceutical chemistry (Moulin, Martinez, & Fehrentz, 2006).
Fluorescent Compounds
The synthesis of fluorescent triazolopyridines is another significant application. Suzuki cross-coupling reactions were used to create two series of fluorescent compounds involving triazolopyridine halides and aryl or heteroaryl boronic acids. These compounds, including derivatives of this compound, demonstrate high quantum yields, making them valuable for various optical and electronic applications (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another study suggests that these compounds may also act as dual c-Met/VEGFR-2 inhibitors .
Mode of Action
It’s likely that the compound interacts with its targets (such as bacterial cells or c-met/vegfr-2 receptors) and induces changes that lead to its observed effects .
Biochemical Pathways
Given its potential antibacterial and kinase inhibitory activities, it may affect pathways related to bacterial growth and survival, as well as cell signaling pathways regulated by c-met and vegfr-2 .
Result of Action
Similar compounds have shown moderate to good antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases .
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWENIYLADANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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